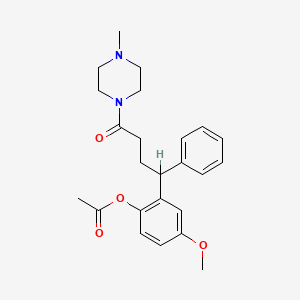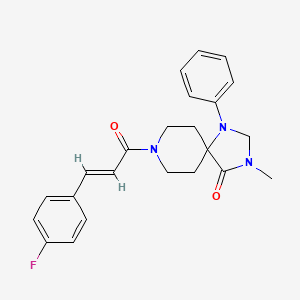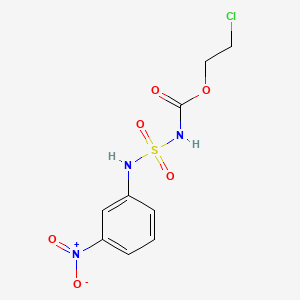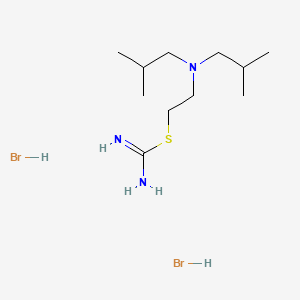
S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide is a chemical compound known for its unique structure and properties. It is commonly used in various scientific research applications due to its ability to inhibit nitric oxide synthase (NOS) and its radioprotective activity against x-rays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide typically involves the reaction of 2-(Diisobutylamino)ethylamine with thiourea in the presence of hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and purity of the final product. Quality control measures are implemented to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common due to its stable structure.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used to study the inhibition of nitric oxide synthase (NOS) and its effects on biological systems.
Medicine: It has potential therapeutic applications due to its radioprotective properties and ability to inhibit NOS.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide involves the inhibition of nitric oxide synthase (NOS). This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting NOS, the compound can modulate nitric oxide levels and affect various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
S-(2-Aminoethyl)isothiouronium bromide hydrobromide: This compound also inhibits NOS and has similar applications in scientific research.
2-(2-Aminoethyl)-2-thiopseudourea dihydrobromide: Another compound with NOS inhibitory properties and radioprotective activity.
Uniqueness
S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide is unique due to its specific structure, which provides distinct chemical and biological properties. Its ability to inhibit NOS and protect against x-rays makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
102612-82-8 |
|---|---|
Fórmula molecular |
C11H27Br2N3S |
Peso molecular |
393.23 g/mol |
Nombre IUPAC |
2-[bis(2-methylpropyl)amino]ethyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C11H25N3S.2BrH/c1-9(2)7-14(8-10(3)4)5-6-15-11(12)13;;/h9-10H,5-8H2,1-4H3,(H3,12,13);2*1H |
Clave InChI |
YPHDKLRKLKIJTC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CCSC(=N)N)CC(C)C.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


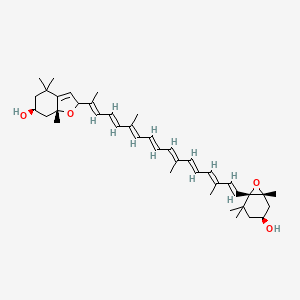
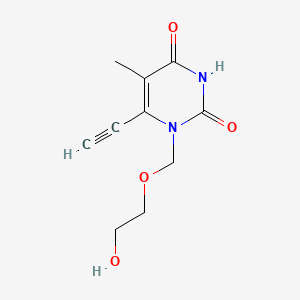
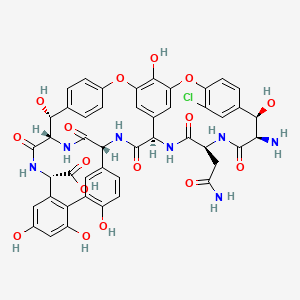
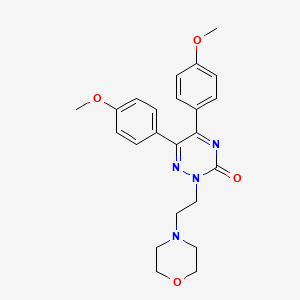
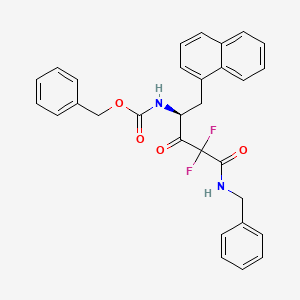
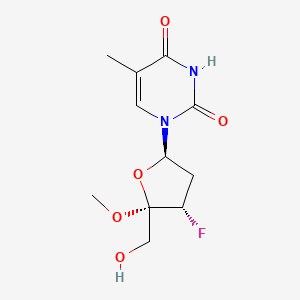
![calcium;(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoate;trihydrate](/img/structure/B15193834.png)
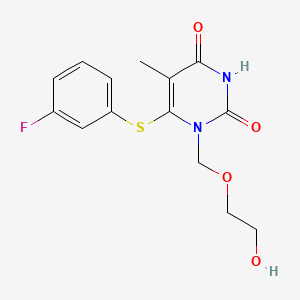
![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)
